molecular formula C17H17NO2 B3946579 N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide

N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide

Numéro de catalogue B3946579
Poids moléculaire: 267.32 g/mol
Clé InChI: YGDOKFPHWWOLJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide, commonly known as XPro1595, is a small molecule drug that has shown great potential in the field of neuroscience research. It is a potent and selective inhibitor of the pro-inflammatory cytokine, tumor necrosis factor (TNF) alpha, which has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In

Mécanisme D'action

XPro1595 selectively binds to and inhibits the activity of N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha, a pro-inflammatory cytokine that is produced by activated microglia and astrocytes in the brain. This compound alpha has been shown to play a key role in the pathogenesis of various neurological disorders by promoting neuroinflammation, oxidative stress, and neuronal damage. By inhibiting this compound alpha, XPro1595 reduces neuroinflammation and protects neurons from damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, XPro1595 has been shown to improve cognitive function in preclinical models of Alzheimer's disease and stroke. XPro1595 has also been shown to promote remyelination in a mouse model of multiple sclerosis. These effects are thought to be mediated by the inhibition of this compound alpha and the subsequent reduction of neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of XPro1595 is its selectivity for N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha, which reduces the risk of off-target effects. XPro1595 also has good blood-brain barrier penetration, which makes it an attractive candidate for the treatment of neurological disorders. However, XPro1595 has a relatively short half-life, which may limit its efficacy in chronic diseases. In addition, the optimal dosing regimen for XPro1595 has not yet been established.

Orientations Futures

There are several potential future directions for the development of XPro1595. One area of interest is the use of XPro1595 in combination with other drugs for the treatment of neurological disorders. For example, XPro1595 may be combined with drugs that target other pro-inflammatory cytokines or with drugs that promote neurogenesis. Another area of interest is the development of XPro1595 analogs with improved pharmacokinetic properties, such as longer half-life or increased selectivity for N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha. Finally, the clinical development of XPro1595 for the treatment of neurological disorders is an important future direction, which will require further preclinical and clinical studies.

Applications De Recherche Scientifique

XPro1595 has been extensively studied in preclinical models of neurological diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In these studies, XPro1595 has been shown to reduce inflammation, improve cognitive function, and promote neuroprotection.

Propriétés

IUPAC Name

N-[3-[4-(hydroxymethyl)phenyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-11-12-4-6-13(7-5-12)15-2-1-3-16(10-15)18-17(20)14-8-9-14/h1-7,10,14,19H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDOKFPHWWOLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 4
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 5
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.